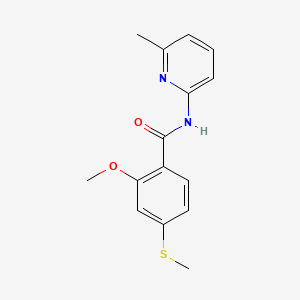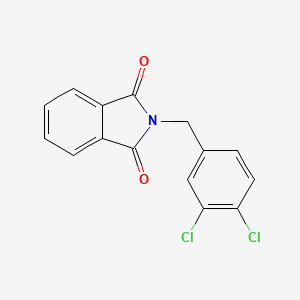
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide, also known as flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Flurbiprofen works by inhibiting the production of prostaglandins, which are chemicals in the body that cause pain and inflammation. In recent years, flurbiprofen has gained attention in scientific research due to its potential therapeutic applications beyond its traditional use as an analgesic and anti-inflammatory agent.
Mécanisme D'action
Flurbiprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have a range of biochemical and physiological effects beyond its anti-inflammatory and analgesic properties. In cancer research, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neurology, this compound has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in lab experiments is its well-established safety profile, as it has been used clinically for decades. Additionally, this compound is readily available and relatively inexpensive compared to other experimental drugs. However, one limitation is that this compound's mechanism of action is not specific to any particular cell type or pathway, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide. In cancer research, further studies could investigate the mechanisms underlying this compound's anti-tumor effects and explore its potential as a combination therapy with other anti-cancer agents. In neurology, future studies could investigate the potential neuroprotective effects of this compound in other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could investigate the potential use of this compound in other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Méthodes De Synthèse
Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of 2-fluorobenzoic acid with 3-acetylphenol, followed by reduction with lithium aluminum hydride or borane. Another method involves the reaction of 2-fluorobenzoyl chloride with 3-acetylphenol in the presence of a base, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
Flurbiprofen has been the subject of numerous scientific studies, investigating its potential therapeutic applications in various fields. In cancer research, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis (programmed cell death) in prostate cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and traumatic brain injury. Additionally, this compound has been investigated for its potential use as a treatment for ocular inflammation and as a prophylactic agent for postoperative pain.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(20)14-6-4-7-15(11-14)19-17(21)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABEEZSMRNQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)
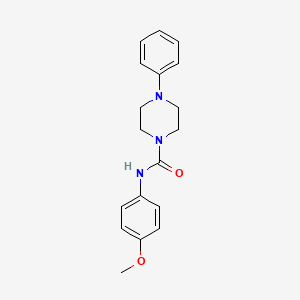
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
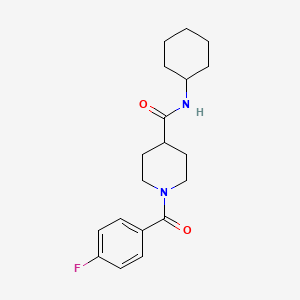

![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)

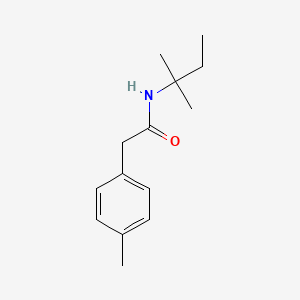
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)
